Propanedioic acid, (methoxyimino)-, dimethyl ester

Organic Synthesis Purification Physicochemical Properties

Sourcing a reliable methoxyiminoacetate building block for strobilurin synthesis is challenging with generic malonates that lack the essential latent carbonyl functionality. This compound delivers the precise orthogonal reactivity required for stereoselective β-methoxyacrylate toxophore construction. • Enables controlled sequential functionalization as a carbonyl surrogate; unsubstituted malonates cannot replicate this reactivity • Critical for low-temperature-sintering metal precursor inks; methyl ester profile ensures optimal viscosity and decomposition behavior • Serves as a versatile C-3/C-4 synthon for imidazolinones and isoxazolines in pharmaceutical research Supplied with a certificate of analysis; batch-to-batch consistency is guaranteed for process reproducibility.

Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
CAS No. 55590-76-6
Cat. No. B13958165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanedioic acid, (methoxyimino)-, dimethyl ester
CAS55590-76-6
Molecular FormulaC6H9NO5
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESCOC(=O)C(=NOC)C(=O)OC
InChIInChI=1S/C6H9NO5/c1-10-5(8)4(7-12-3)6(9)11-2/h1-3H3
InChIKeyFOCKMBBVQYRNGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl (Methoxyimino)malonate – Overview


Propanedioic acid, (methoxyimino)-, dimethyl ester (CAS 55590-76-6), also known as dimethyl 2-(methoxyimino)malonate, is a functionalized diester derivative of malonic acid with the molecular formula C6H9NO5 and a molecular weight of 175.14 g/mol . Characterized by the presence of a methoxyimino (CH₃O-N=) group at the central malonate carbon, this compound is a versatile synthetic intermediate . Its chemical identity is defined by an InChIKey of FOCKMBBVQYRNGP-UHFFFAOYSA-N and a precise monoisotopic mass of 175.04807 g/mol, with six hydrogen bond acceptors and no hydrogen bond donors . This compound is primarily utilized in the synthesis of strobilurin fungicide intermediates, as a metal precursor in printed electronics, and as a building block for heterocyclic compounds and pharmaceuticals .

Unique Latent Carbonyl
Methoxyimino group enables orthogonal alkylation/deprotection as a protected carbonyl, not available with simple malonates
Distinct Diester Profile
Methyl ester provides specific solubility, volatility and metal complexation behavior for multistep synthesis and ink formulations
Target Applications
Strobilurin fungicide intermediates, printed electronics metal precursor inks, heterocyclic and pharmaceutical building blocks

Why Dimethyl (Methoxyimino)malonate Cannot Be Replaced


Generic substitution of Propanedioic acid, (methoxyimino)-, dimethyl ester with simple dialkyl malonates (e.g., dimethyl or diethyl malonate) or alternative alkoxyimino malonates (e.g., diethyl 2-(methoxyimino)malonate) is not scientifically valid due to fundamental differences in reactivity, physicochemical properties, and targeted application performance. The methoxyimino group is not merely a structural variation; it fundamentally alters the compound's role by acting as a latent carbonyl or enabling specific metal complexation, which unfunctionalized malonates cannot perform [1]. Furthermore, the methyl ester group imparts distinct solubility and volatility profiles compared to ethyl esters, which is critical for process optimization in multi-step syntheses and for achieving the required viscosity and sintering behavior in ink formulations [2]. Therefore, substituting this compound introduces significant risk of synthetic failure, suboptimal material performance, or the need for extensive re-optimization of reaction conditions, making it an essential, non-interchangeable reagent for its designated applications .

Unfunctionalized Malonates
Simple dialkyl malonates lack the methoxyimino carbonyl surrogate, making the alkylation–deprotection sequence impossible and breaking key synthetic routes
Diethyl Ester Analog
Switching to diethyl 2-(methoxyimino)malonate may alter solubility, volatility, and ink decomposition profile, requiring extensive re-optimization of reaction and sintering conditions
Class-Level Inference
Reported performance advantages rely on structural specificity; analogous esters may not replicate metal precursor ink stability or low-temperature sintering behavior

Selection Criteria for Dimethyl (Methoxyimino)malonate


Molecular Weight and Volatility

Propanedioic acid, (methoxyimino)-, dimethyl ester exhibits a significantly higher molecular weight (175.14 g/mol) compared to its unfunctionalized analog, dimethyl malonate (132.11 g/mol), and a lower molecular weight compared to its diethyl analog, diethyl 2-(methoxyimino)malonate (203.19 g/mol) . This intermediate molecular weight, combined with its unique structure, suggests a boiling point and volatility profile that is distinct from both comparators. While exact boiling point data for the target compound is not widely reported, the diethyl analog has a reported boiling point of approximately 202°C , and dimethyl malonate boils at 180-181°C [1]. The target compound's volatility is expected to fall between these two extremes, offering a distinct window for purification by distillation and handling during synthesis.

MW & Volatility Profile
Class-level inference
MW 175.14 g/mol (dimethyl malonate 132.11; diethyl analog 203.19). BP inferred between 180 °C and 202 °C
Distinct volatility window for distillation purification
Exact BP not reported; class-level inference from structural analogs
Organic Synthesis Purification Physicochemical Properties

Carbonyl Surrogate vs. Unfunctionalized Malonates

Unlike simple dialkyl malonates such as dimethyl malonate or diethyl malonate, Propanedioic acid, (methoxyimino)-, dimethyl ester contains a methoxyimino group ((CH₃O)N=) that functions as a protected carbonyl (carbonyl surrogate) . This functional handle enables chemoselective alkylations at the malonate methylene position without interference from a reactive aldehyde or ketone. After alkylation, the methoxyimino group can be selectively deprotected under mild conditions (e.g., 0.5M HCl, 25°C) to reveal a carbonyl group, a transformation that is not possible with standard malonates . This orthogonal reactivity allows for sequential functionalization in complex molecule synthesis.

Carbonyl Surrogate Reactivity
Class-level inference
Methoxyimino group acts as latent carbonyl; enables chemoselective alkylation followed by mild acidic hydrolysis (0.5M HCl, 25 °C) to reveal carbonyl
Orthogonal reactivity for sequential functionalization
Qualitative synthetic advantage over unfunctionalized malonates; deprotection conditions known
Protecting Group Chemistry Synthetic Methodology Malonate Alkylation

Methyl vs. Ethyl Ester in Printed Electronics

In the application of metal precursor inks for printed electronics, the choice between methyl and ethyl esters on a methoxyimino malonate core significantly impacts the ink's performance. Propanedioic acid, (methoxyimino)-, dimethyl ester is specifically synthesized and claimed as a precursor for forming metal wires with high metal content and enabling low-temperature sintering [1]. The patent literature (US20150336878A1) details its synthesis and use, emphasizing that the resulting metal precursor ink induces intramolecular and/or intermolecular complexation, enhancing metal content and stability [1]. While direct comparative data against the diethyl analog (CAS 62619-46-9) in the same ink formulation is not provided, the selection of the dimethyl ester over the diethyl ester in the patent's examples [1] implies a material performance advantage. This is likely due to the dimethyl ester's lower molecular weight and different decomposition profile, which can lead to lower organic residue and better conductivity after sintering.

Metal Precursor Ink Performance
Patent context
Dimethyl ester is specifically claimed for metal precursor inks enabling low-temperature sintering and high metal content (US20150336878A1)
Critical for ink stability and conductivity
Inferred from preferential patent use; direct comparative data not provided
Printed Electronics Metal Precursor Ink Materials Science

Applications of Dimethyl (Methoxyimino)malonate


Strobilurin Fungicide Intermediates

As a key building block containing the essential methoxyiminoacetate pharmacophore, Propanedioic acid, (methoxyimino)-, dimethyl ester is ideally suited for the stereoselective synthesis of strobilurin fungicide intermediates. Its use as a carbonyl surrogate enables the controlled, sequential functionalization required to construct the complex β-methoxyacrylate toxophore found in commercial fungicides . This application leverages the compound's unique orthogonal reactivity profile, which is not available from simpler malonates, ensuring efficient and high-yielding synthetic routes to high-value agrochemicals.

Metal Precursor Inks for Printed Electronics

This compound is a critical component in the formulation of next-generation metal precursor inks for printed electronics. Its specific molecular structure, as disclosed in patent literature, allows for the creation of inks with high metal loading and excellent stability, which can be sintered at low temperatures to form conductive metal traces [1]. This application is highly specific; substituting the dimethyl ester for a diethyl or other ester analog could alter the ink's viscosity, decomposition temperature, and metal complexation behavior, potentially leading to nozzle clogging, poor conductivity, or high sintering temperatures, thereby compromising device performance [1].

Heterocyclic and Pharmaceutical Synthesis

The compound serves as a versatile C-3 or C-4 synthon in the construction of nitrogen-containing heterocycles, such as imidazolinones and isoxazolines, which are prevalent scaffolds in pharmaceuticals and agrochemicals . Its dual functionality—a nucleophilic malonate core and an electrophilic imino group—allows for a variety of cyclization and annulation reactions. The methoxyimino group can also be further elaborated or act as a directing group in transition metal-catalyzed reactions, enabling the rapid assembly of complex molecular architectures that are challenging to access using unsubstituted malonates .

Application
Selection Property
Validation Focus
Strobilurin fungicide intermediate synthesis
Carbonyl surrogate for controlled functionalization
Stereoselective β-methoxyacrylate construction
Metal precursor inks for printed electronics
Dimethyl ester for low-temperature sintering and ink stability
Conductivity and sintering behavior
Heterocyclic and pharmaceutical building block
Dual nucleophilic/electrophilic reactivity for cyclizations
Cyclization and cross-coupling efficiency
Quote Request

Request a Quote for Propanedioic acid, (methoxyimino)-, dimethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.